Cas no 794556-68-6 (CZEFEAKKSQZUSJ-UHFFFAOYSA-N)
CZEFEAKKSQZUSJ-UHFFFAOYSA-N Chemical and Physical Properties
Names and Identifiers
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- CZEFEAKKSQZUSJ-UHFFFAOYSA-N
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- MDL: MFCD03002022
- Inchi: 1S/C15H19F2N3O3/c1-2-23-15(22)20-7-5-19(6-8-20)10-14(21)18-13-4-3-11(16)9-12(13)17/h3-4,9H,2,5-8,10H2,1H3,(H,18,21)
- InChI Key: CZEFEAKKSQZUSJ-UHFFFAOYSA-N
- SMILES: N1(CCN(CC1)CC(=O)NC1C=CC(=CC=1F)F)C(OCC)=O
CZEFEAKKSQZUSJ-UHFFFAOYSA-N Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB163791-1 g |
Ethyl 4-((N-(2,4-difluorophenyl)carbamoyl)methyl)piperazinecarboxylate |
794556-68-6 | 1g |
€211.30 | 2023-05-08 | ||
| abcr | AB163791-5 g |
Ethyl 4-((N-(2,4-difluorophenyl)carbamoyl)methyl)piperazinecarboxylate |
794556-68-6 | 5g |
€377.50 | 2023-05-08 | ||
| abcr | AB163791-10 g |
Ethyl 4-((N-(2,4-difluorophenyl)carbamoyl)methyl)piperazinecarboxylate |
794556-68-6 | 10g |
€482.50 | 2023-05-08 | ||
| Key Organics Ltd | MS-8414-1MG |
ethyl 4-{[(2,4-difluorophenyl)carbamoyl]methyl}piperazine-1-carboxylate |
794556-68-6 | >90% | 1mg |
£37.00 | 2023-09-07 | |
| Key Organics Ltd | MS-8414-5MG |
ethyl 4-{[(2,4-difluorophenyl)carbamoyl]methyl}piperazine-1-carboxylate |
794556-68-6 | >90% | 5mg |
£46.00 | 2023-09-07 | |
| Key Organics Ltd | MS-8414-10MG |
ethyl 4-{[(2,4-difluorophenyl)carbamoyl]methyl}piperazine-1-carboxylate |
794556-68-6 | >90% | 10mg |
£63.00 | 2023-09-07 | |
| Key Organics Ltd | MS-8414-20MG |
ethyl 4-{[(2,4-difluorophenyl)carbamoyl]methyl}piperazine-1-carboxylate |
794556-68-6 | >90% | 20mg |
£76.00 | 2023-03-10 | |
| Key Organics Ltd | MS-8414-50MG |
ethyl 4-{[(2,4-difluorophenyl)carbamoyl]methyl}piperazine-1-carboxylate |
794556-68-6 | >90% | 50mg |
£102.00 | 2023-09-07 | |
| Key Organics Ltd | MS-8414-100MG |
ethyl 4-{[(2,4-difluorophenyl)carbamoyl]methyl}piperazine-1-carboxylate |
794556-68-6 | >90% | 100mg |
£146.00 | 2023-09-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1645017-1mg |
Ethyl 4-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)piperazine-1-carboxylate |
794556-68-6 | 98% | 1mg |
¥519.00 | 2024-07-28 |
CZEFEAKKSQZUSJ-UHFFFAOYSA-N Suppliers
CZEFEAKKSQZUSJ-UHFFFAOYSA-N Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on CZEFEAKKSQZUSJ-UHFFFAOYSA-N
Recent Advances in Chemical Biology and Pharmaceutical Research: Focus on 794556-68-6 and CZEFEAKKSQZUSJ-UHFFFAOYSA-N
The chemical compound with the identifier 794556-68-6 and the product designated as CZEFEAKKSQZUSJ-UHFFFAOYSA-N have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These molecules are part of a growing body of work aimed at developing novel therapeutic agents and understanding their mechanisms of action at the molecular level. This research brief synthesizes the latest findings related to these compounds, highlighting their potential applications and the methodologies employed in their study.
Recent studies have focused on the structural elucidation and biological activity of 794556-68-6. This compound, characterized by its unique chemical scaffold, has shown promising activity in preliminary assays targeting specific enzymatic pathways. Researchers have employed advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to determine its three-dimensional structure, which is critical for understanding its interaction with biological targets. Computational modeling has further supported these findings, providing insights into the compound's binding affinity and selectivity.
The product CZEFEAKKSQZUSJ-UHFFFAOYSA-N, often referenced in the context of high-throughput screening libraries, has been investigated for its potential as a lead compound in drug discovery. Recent publications have detailed its synthesis and optimization, with a particular emphasis on improving its pharmacokinetic properties. In vitro and in vivo studies have demonstrated its efficacy in modulating key biological pathways, suggesting its utility in treating conditions such as inflammatory diseases and certain cancers. These findings are supported by robust data, including dose-response curves and toxicity profiles, which underscore the compound's therapeutic potential.
One of the key challenges in the development of 794556-68-6 and CZEFEAKKSQZUSJ-UHFFFAOYSA-N as viable drug candidates lies in their scalability and stability. Recent advancements in synthetic chemistry have addressed some of these issues, with researchers reporting improved yields and purity through optimized reaction conditions. Additionally, formulation studies have explored various delivery systems to enhance the bioavailability of these compounds, which is a critical factor in their transition from bench to bedside.
The mechanistic studies of these compounds have also revealed novel insights into their mode of action. For instance, 794556-68-6 has been shown to inhibit a specific kinase involved in cell proliferation, while CZEFEAKKSQZUSJ-UHFFFAOYSA-N appears to interact with a previously underexplored receptor subtype. These discoveries not only highlight the compounds' therapeutic potential but also contribute to the broader understanding of their respective biological targets. Such findings are invaluable for the design of next-generation inhibitors and modulators.
In conclusion, the ongoing research on 794556-68-6 and CZEFEAKKSQZUSJ-UHFFFAOYSA-N underscores their significance in the field of chemical biology and pharmaceutical development. The integration of structural, computational, and biological studies has provided a comprehensive understanding of these compounds, paving the way for their further development as therapeutic agents. Future research directions may include clinical trials to evaluate their safety and efficacy in humans, as well as the exploration of their potential in combination therapies. The continued investigation of these molecules holds promise for addressing unmet medical needs and advancing the frontiers of drug discovery.
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